Orotic acid butyl ester

Description

Contextualization within Pyrimidine (B1678525) Metabolism Research

The conversion of orotic acid to uridine (B1682114) monophosphate (UMP) is a critical step catalyzed by the enzyme UMP synthase. nih.gov Dysregulation of this pathway can lead to conditions like hereditary orotic aciduria, characterized by the accumulation of orotic acid. nih.govhmdb.ca By studying compounds like orotic acid butyl ester, researchers can probe the mechanisms of enzymes involved in pyrimidine metabolism and explore potential therapeutic strategies for related disorders. ontosight.ainih.gov

Derivatization of Orotic Acid for Research Applications

The chemical modification of orotic acid into its butyl ester form is a deliberate strategy employed by researchers to enhance its utility in experimental settings. This process, known as derivatization, can alter the physicochemical properties of the parent molecule, such as its solubility and volatility, making it more amenable to specific analytical techniques.

One of the primary applications of creating alkyl esters of orotic acid, including the butyl ester, is in the field of analytical chemistry, particularly for gas chromatography-mass spectrometry (GC/MS) analysis. researchgate.netnih.gov The derivatization of orotic acid into a more volatile form, such as its butyl or methyl ester, facilitates its detection and quantification in biological samples like urine. researchgate.netnih.gov This is essential for diagnosing and monitoring metabolic disorders associated with abnormal orotic acid levels. nih.govresearchgate.net

Several derivatization methods have been explored for orotic acid, including reactions with butanol and acetylchloride to form the butyl ester, or with diazomethane (B1218177) to create the methyl ester. researchgate.netnih.gov These derivatized forms allow for more sensitive and reliable measurements compared to the direct analysis of the parent acid, which can be challenging due to its properties. researchgate.netnii.ac.jp

Historical and Current Perspectives in Chemical Biology

Historically, the synthesis and study of orotic acid and its derivatives have been of interest to chemists and biochemists for over a century. cdnsciencepub.comacs.org Early research focused on its fundamental chemical synthesis and its role as a precursor in the biosynthesis of nucleic acids. cdnsciencepub.com The initial belief that ethyl orotate (B1227488) was a direct product of the synthesis from ethyl oxaloacetate and urea (B33335) was later corrected, revealing a more complex reaction mechanism involving intermediates like 5-carbethoxymethylidenehydantoin. cdnsciencepub.com

In contemporary chemical biology, the focus has expanded to leveraging orotic acid derivatives as tools to investigate and manipulate biological systems. For instance, derivatives of orotic acid have been synthesized and evaluated for their effects on stem cell proliferation. researchgate.net Furthermore, flash photolysis studies on orotic acid and its methyl ester have provided insights into their excited triplet states, contributing to the understanding of the photochemistry of pyrimidines. cdnsciencepub.com The development of novel fluorogenic derivatization reactions for orotic acid is a recent advancement that enables its specific and sensitive detection in biological samples, facilitating enzymatic assays and metabolic studies. mdpi.comresearchgate.net

The ongoing research into orotic acid derivatives highlights their continued importance in advancing our understanding of pyrimidine metabolism and in developing new analytical methods and potential therapeutic agents. nih.gov

Interactive Data Table: Properties of Orotic Acid and its Derivatives

| Compound | Molecular Formula | Key Research Application | Reference |

| Orotic Acid | C5H4N2O4 | Intermediate in pyrimidine biosynthesis | ontosight.ainih.gov |

| This compound | C9H12N2O4 | GC/MS analysis of orotic acid | ontosight.airesearchgate.netnih.gov |

| Orotic Acid Methyl Ester | C6H6N2O4 | GC/MS analysis, Flash photolysis studies | researchgate.netcdnsciencepub.comchemsrc.com |

| 5-Carbethoxymethylidenehydantoin | C7H8N2O4 | Intermediate in orotic acid synthesis | cdnsciencepub.com |

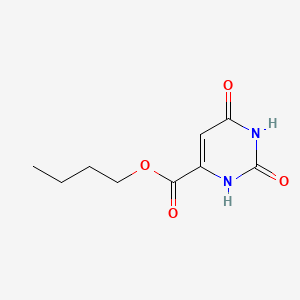

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-7(12)11-9(14)10-6/h5H,2-4H2,1H3,(H2,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSYFXKHZGSZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177303 | |

| Record name | NSC 32774 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22754-37-6 | |

| Record name | Orotic acid, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022754376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22754-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 32774 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIC ACID, BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YMM6WL7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Orotic Acid Butyl Ester and Analogues

Esterification Reactions and Optimizations

The creation of orotic acid esters is a fundamental step in the synthesis of various derivatives. Acid-catalyzed esterification is a common and direct method employed for this purpose.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, a classic method known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of orotic acid, this process is utilized to produce its corresponding esters. For the synthesis of orotic acid butyl ester, orotic acid is refluxed with butanol using a catalytic amount of a strong acid, such as hydrochloric acid (HCl). researchgate.net The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com This is followed by a series of proton transfer and dehydration steps to yield the final ester product. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com Following the reaction, the solvent is typically removed under reduced pressure, and the resulting solid ester is purified. researchgate.net

Comparative Analysis of Esterification Yields and Conditions

The efficiency of esterification can be influenced by the choice of alcohol and reaction conditions. For instance, in the synthesis of orotic acid esters, ethanol (B145695) has been used to produce ethyl orotate (B1227488) in good yield. researchgate.net The resulting ethyl ester was then utilized as a starting material for further derivatization. researchgate.net

A study comparing the reactivity of ethyl and butyl esters of orotic acid in a subsequent reaction (hydrazide formation) noted a difference in reaction time and yield. researchgate.net While the ethyl ester reacted with hydrazine (B178648) hydrate (B1144303) to form orotic hydrazide in 67% yield, the same reaction with the butyl ester of orotic acid resulted in a longer reaction time and a significantly lower yield. researchgate.net This suggests that the nature of the alkyl group in the ester can influence the reactivity in subsequent transformations.

| Ester | Subsequent Reaction | Observations |

| Ethyl Orotate | Hydrazide formation | Yield of 67% researchgate.net |

| Butyl Orotate | Hydrazide formation | Longer reaction time, significantly lower yield researchgate.net |

Synthesis of Related Orotic Acid Derivatives for Structure-Activity Studies

To explore the biological potential of orotic acid, various derivatives are synthesized. These modifications are crucial for understanding how structural changes affect the compound's activity.

N-Arylhydrazone Derivatives of Orotic Acid

N-arylhydrazone derivatives of orotic acid have been synthesized to evaluate their biological activities. researchgate.netresearchgate.net The synthesis typically begins with the formation of orotic hydrazide from an orotic acid ester (like ethyl orotate) and hydrazine hydrate. researchgate.net The orotic hydrazide is then reacted with a variety of substituted aromatic aldehydes in refluxing ethanol with a catalytic amount of acetic acid to yield the corresponding N-arylhydrazone derivatives. researchgate.net

The general synthetic scheme involves:

Esterification of orotic acid to form an alkyl ester. researchgate.net

Reaction of the ester with hydrazine hydrate to produce orotic hydrazide. researchgate.net

Condensation of orotic hydrazide with an appropriate aromatic aldehyde. researchgate.net

The structure of these derivatives is confirmed using various spectroscopic methods. researchgate.net

Pyrimidine-4-Carboxamide (B1289416) Analogues

Another important class of derivatives is the pyrimidine-4-carboxamides, which have been investigated for their potential as enzyme inhibitors. nih.gov The synthesis of these analogues can start from orotic acid, which is first converted to an acyl chloride using a chlorinating agent like phosphorus oxychloride. nih.gov This reactive intermediate is then treated with various primary amines at low temperatures to form amide derivatives. nih.gov

Further modifications can be made to the pyrimidine (B1678525) ring. For example, starting with orotic acid, a dichloropyrimidine intermediate can be synthesized. nih.gov The chlorine atoms at different positions on the pyrimidine ring exhibit different reactivities, allowing for regioselective substitution. The more electrophilic 4-chloro substituent can be selectively replaced by various nucleophiles such as amines, heteroaromatics, or phenols. nih.gov Subsequent coupling of different amines to the remaining chloro-position, often under high temperature or microwave irradiation, yields the desired disubstituted pyrimidine-4-carboxamide products. nih.gov This systematic approach allows for the generation of a library of compounds with diverse substituents for structure-activity relationship studies. nih.gov

Advanced Synthetic Strategies for Complex Derivatives

More advanced and efficient synthetic routes are continuously being developed to access complex orotic acid derivatives. One such strategy involves the use of substituted maleimide (B117702) as an intermediate, which allows for the synthesis of N1-substituted orotic acid derivatives in a convenient four-step process from readily available starting materials. nih.gov This method is advantageous as it works well for a variety of substituents, including aromatic and alkyl groups. nih.gov

Another innovative approach focuses on overcoming the challenges associated with the direct nucleosidation of orotic acid. An intramolecular nucleosidation strategy has been developed for the synthesis of orotidine (B106555) (the ribonucleoside of orotic acid). rsc.org This method involves tethering orotic acid to the 5'-O-position of a ribose derivative, followed by an intramolecular cyclization to form the nucleoside. rsc.org This approach has proven to be more efficient than the traditional intermolecular methods. rsc.org

Metabolic Pathways and Biochemical Roles in Biological Systems

Integration within De Novo Pyrimidine (B1678525) Biosynthesis

Orotic acid is a fundamental intermediate in the de novo synthesis pathway of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. ontosight.aimedchemexpress.com This pathway synthesizes the pyrimidine ring structure before attaching it to the ribose sugar, a distinguishing feature compared to purine (B94841) synthesis. wikipedia.orguomustansiriyah.edu.iq The formation of orotic acid itself is a critical, strictly aerobic step catalyzed by the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), linking pyrimidine synthesis to cellular respiration. lookchem.comcaldic.com

Orotic acid serves as the direct precursor to the first complete pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP). wikipedia.orguomustansiriyah.edu.iqlookchem.com In a key reaction, orotic acid combines with 5-phospho-α-D-ribose 1'-diphosphate (PRPP), which provides the ribose phosphate (B84403) moiety. wikipedia.orgwikipedia.org The product of this reaction, OMP, is the parent pyrimidine mononucleotide from which all other pyrimidine nucleotides, such as Uridine (B1682114) Monophosphate (UMP), Cytidine Triphosphate (CTP), and Thymidine Triphosphate (TTP), are ultimately derived. uomustansiriyah.edu.iq The conversion of orotic acid is therefore a committing step in the formation of essential nucleic acid components. medchemexpress.comcaldic.com

The conversion of orotic acid into UMP is a two-step process mediated by a bifunctional enzyme known in mammals as UMP synthase. medchemexpress.comlookchem.comresearchgate.netliberty.edu This single protein contains two distinct catalytic domains:

Orotate (B1227488) Phosphoribosyltransferase (OPRTase): This domain catalyzes the first step, the reversible transfer of a phosphoribosyl group from PRPP to orotic acid, which results in the formation of OMP and pyrophosphate. lookchem.comwikipedia.orgebi.ac.ukmdpi.com The activity of OPRTase is crucial, and defects in this enzyme can lead to hereditary orotic aciduria, a metabolic disorder characterized by the accumulation of orotic acid. wikipedia.org

Orotidine 5'-Phosphate Decarboxylase (ODCase): This domain carries out the subsequent reaction, which involves the decarboxylation of OMP to form UMP. uomustansiriyah.edu.iqwikipedia.orgmdpi.com

In humans, the gene for UMP synthase is located on chromosome 3, and mutations can affect one or both enzymatic activities, leading to disease. caldic.comnih.gov The close proximity of these two catalytic sites on a single polypeptide chain facilitates the efficient channeling of the OMP intermediate.

| Enzyme/Complex | Function | Substrates | Product |

| UMP Synthase | A bifunctional enzyme in mammals responsible for the final two steps of UMP synthesis. medchemexpress.comnih.gov | Orotic acid, PRPP | UMP, Pyrophosphate, CO₂ |

| — OPRTase Domain | Catalyzes the formation of OMP from orotic acid and PRPP. wikipedia.orgebi.ac.uk | Orotic acid, PRPP | Orotidine 5'-monophosphate (OMP) |

| — ODCase Domain | Decarboxylates OMP to produce UMP. uomustansiriyah.edu.iqmdpi.com | Orotidine 5'-monophosphate (OMP) | Uridine monophosphate (UMP) |

Involvement in Nucleotide Pool Regulation

Orotic acid levels are closely tied to the balance of nucleotide pools within the cell. lookchem.com Pathological conditions or dietary loads that lead to an accumulation of orotic acid can cause a significant imbalance in these pools. nih.gov Research on liver tissue from patients with urea (B33335) cycle disorders that cause high levels of orotic acid revealed a distinct perturbation. Specifically, these conditions are associated with an abnormally high ratio of uridine nucleotides to adenosine (B11128) nucleotides. nih.gov This imbalance is thought to play a role in the pathophysiology of these disorders, highlighting the importance of tightly regulating the pyrimidine biosynthetic pathway to maintain cellular homeostasis. nih.gov

Interplay with Other Metabolic Networks

The metabolic role of orotic acid extends beyond pyrimidine synthesis, showing significant interplay with other major metabolic pathways, particularly in the liver.

There is a critical and well-documented relationship between the urea cycle and pyrimidine synthesis, bridged by the metabolite carbamoyl (B1232498) phosphate. healthmatters.iojofem.org In a healthy state, mitochondrial carbamoyl phosphate enters the urea cycle to detoxify ammonia (B1221849). However, in disorders where the urea cycle is blocked, such as ornithine transcarbamylase (OTC) deficiency, carbamoyl phosphate accumulates in the mitochondria. wikipedia.orgjofem.orgnih.gov This excess carbamoyl phosphate leaks into the cytosol, where it enters the de novo pyrimidine synthesis pathway, leading to a massive overproduction of orotic acid. jofem.orgnih.gov The resulting orotic aciduria (high levels of orotic acid in the urine) is a key diagnostic marker for several urea cycle disorders. medchemexpress.comhealthmatters.ioresearchgate.net

Orotic acid has been shown to induce hepatic steatosis (fatty liver) through its influence on key regulatory pathways of lipid metabolism. medchemexpress.comnih.gov This effect is particularly pronounced in certain species, such as rats. nih.gov The primary mechanism involves the AMPK/SREBP-1 pathway . nih.govresearchgate.net

Research findings indicate that orotic acid administration leads to:

Suppression of AMPK phosphorylation : Orotic acid treatment decreases the phosphorylation of AMP-activated protein kinase (AMPK), an energy-sensing enzyme that normally inhibits fat synthesis. nih.govchemsrc.comglpbio.com This suppression is mediated, at least in part, by the proteasomal degradation of LKB1, an upstream kinase that activates AMPK. nih.gov

Activation of SREBP-1 : The reduction in AMPK activity leads to the increased maturation and activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). nih.govchemsrc.com SREBP-1 is a master transcriptional regulator of lipogenesis. nih.gov

Increased Lipogenic Gene Expression : Activated SREBP-1 promotes the transcription of its target genes, which include key enzymes involved in fatty acid synthesis, ultimately leading to lipid accumulation in the liver. nih.govchemsrc.comglpbio.com

This orotic acid-induced lipogenesis is species-specific, with mice showing resistance to this effect due to a minimal response in their AMPK and downstream pathways. nih.govchemsrc.com

| Pathway Component | Effect of Orotic Acid | Consequence |

| LKB1 | Increased proteasomal degradation. nih.gov | Reduced activation of AMPK. |

| AMPK | Decreased phosphorylation (inhibition). nih.govchemsrc.comglpbio.com | Disinhibition of downstream lipogenic pathways. |

| SREBP-1 | Increased maturation and transcriptional activity. nih.govchemsrc.com | Upregulation of genes involved in fatty acid and cholesterol synthesis. |

| Lipogenesis | Induced lipid accumulation in hepatocytes (species-specific). medchemexpress.comnih.gov | Development of hepatic steatosis (fatty liver). |

Connections to Folic Acid and Vitamin B12 Metabolism

Orotic acid butyl ester, as a derivative of orotic acid, is intrinsically linked to the metabolic pathways influenced by folic acid (vitamin B9) and vitamin B12 (cobalamin). The connection is not direct, as this compound does not participate as a cofactor in folate or B12-dependent enzymatic reactions. Instead, the relationship is rooted in the intersection of pyrimidine synthesis, for which orotic acid is a key intermediate, and the one-carbon metabolism network, which is fundamentally dependent on folate and B12.

Research has indicated that orotic acid may improve the metabolism of folic acid and vitamin B12. omicsonline.orgresearchgate.net This interplay is critical for understanding the broader physiological effects of orotic acid and its esters. The primary nexus of this interaction involves the synthesis of nucleotides, particularly the formation of thymidylate from deoxyuridine monophosphate (dUMP), a process that requires a methyl group from a folate derivative. mdpi.com

Indirect Metabolic Interplay

The de novo synthesis of pyrimidines, which produces orotic acid as an intermediate, is a foundational pathway for creating the building blocks of DNA and RNA. liberty.edumedchemexpress.comwikipedia.org One-carbon metabolism, in turn, provides the necessary single-carbon units for the interconversion of amino acids and the synthesis of purine and pyrimidine nucleotides. mdpi.commdpi.comnumberanalytics.com

The key points of intersection are:

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by the enzyme thymidylate synthase. This reaction requires 5,10-methylenetetrahydrofolate, a derivative of folic acid, as the methyl donor. mdpi.comnih.gov Deficiencies in folate can impair this process, leading to an imbalance in nucleotide pools.

Methionine Cycle and Homocysteine: Vitamin B12 is an essential cofactor for the enzyme methionine synthase, which regenerates methionine from homocysteine. numberanalytics.com This reaction is also linked to the folate cycle, as it requires 5-methyltetrahydrofolate as a methyl donor. mdpi.com Elevated homocysteine levels are often an indicator of vitamin B12 or folate deficiency. southtees.nhs.uk Studies have suggested a link between orotic acid administration and the metabolism of sulfur-containing amino acids like homocysteine. researchgate.netnih.gov

Megaloblastic Anemia: A clinical manifestation of the link between these pathways is megaloblastic anemia, which can be caused by deficiencies in either vitamin B12 or folic acid. omicsonline.orgnih.gov This condition is characterized by the inhibition of DNA synthesis in red blood cells. omicsonline.org Notably, a rare genetic disorder called orotic aciduria, which involves the buildup of orotic acid, also presents with megaloblastic anemia that is unresponsive to vitamin B12 or folate. liberty.edumhmedical.com This highlights that disruptions in pyrimidine synthesis can produce similar hematological abnormalities as folate or B12 deficiency, underscoring their metabolic interdependence.

Research Findings on Metabolic Links

Studies have explored the consequences of vitamin B12 and folate deficiencies on pyrimidine metabolism. In cases of such deficiencies, the activity of enzymes that convert orotic acid to uridine monophosphate was found to be reduced in young erythrocytes. nih.gov This suggests that a lack of B12 or folate can impair the normal utilization of orotic acid.

Conversely, research in Lactobacillus leichmannii has shown that both folic acid and vitamin B12 influence the incorporation of orotic acid into DNA. researchgate.net This indicates that these vitamins are necessary for the efficient use of pyrimidine precursors in nucleic acid synthesis.

The following table summarizes the key metabolic pathways and the roles of the associated compounds.

| Metabolic Pathway | Key Intermediate/Product | Role of Folic Acid/Vitamin B12 | Connection to Orotic Acid Metabolism |

| De Novo Pyrimidine Synthesis | Orotic Acid, Uridine Monophosphate (UMP) | Not directly involved. | Orotic acid is a central intermediate. liberty.edu Deficiencies in B12/folate can reduce the activity of enzymes that process orotic acid. nih.gov |

| Thymidylate Synthesis | Deoxythymidine Monophosphate (dTMP) | Folic acid (as 5,10-methylenetetrahydrofolate) is the methyl donor. mdpi.comnih.gov | Provides the pyrimidine base (uracil derivative) for conversion to thymine. |

| Methionine Cycle | Methionine, Homocysteine | Vitamin B12 is a cofactor for methionine synthase; Folic acid (as 5-methyltetrahydrofolate) is a methyl donor. mdpi.comnumberanalytics.com | Orotic acid administration may affect homocysteine metabolism. researchgate.netnih.gov |

| Purine Synthesis | Purine nucleotides | Folic acid derivatives (e.g., 10-formyltetrahydrofolate) donate carbon atoms to the purine ring. mdpi.comnumberanalytics.com | Balances the overall pool of nucleotides required for nucleic acid synthesis. |

Cellular and Molecular Mechanisms of Action

Effects on Cellular Growth and Proliferation

Orotic acid and its derivatives have demonstrated significant effects on the fundamental cellular processes of growth and proliferation. ontosight.ai Research indicates that orotic acid can promote cell proliferation and inhibit apoptosis, particularly in specific cell types and conditions. glpbio.comnih.gov These effects are often linked to its role in pyrimidine (B1678525) metabolism and its interaction with key cellular signaling pathways that govern cell survival and division. nih.govresearchgate.net

Modulation of Cell Cycle Progression

Studies on hepatocellular carcinoma cells have shown that orotic acid can influence the cell cycle. nih.gov Specifically, it has been observed to promote cell-cycle progression into the S and G2/M phases. nih.gov This effect was found to be reversible by rapamycin (B549165), indicating the involvement of the mammalian target of rapamycin complex 1 (mTORC1) pathway in mediating these cell cycle changes. nih.gov The progression through the cell cycle is a tightly regulated process, and the ability of orotic acid to influence this pathway underscores its role in cellular proliferation.

Influence on Apoptosis Mechanisms

Orotic acid has been shown to exert anti-apoptotic effects. In serum-starved SK-Hep1 hepatocellular carcinoma cells, orotic acid decreases apoptosis. chemsrc.comglpbio.com This action is attributed to the inhibition of AMP-activated protein kinase (AMPK) phosphorylation, which in turn leads to the activation of the mTORC1 signaling pathway. glpbio.comnih.gov Further research in diabetic mouse models has indicated that orotic acid can protect pancreatic β-cells from death by reducing the activation of the tumor suppressor p53. nih.gov In some contexts, internucleosome DNA fragmentation, a characteristic of apoptosis, has been studied in relation to orotic acid's broader biological role. researchgate.net

Impact on Human Mesenchymal Stem Cell Proliferation

The influence of orotic acid derivatives on human mesenchymal stem cells (hMSCs) has been a subject of investigation. Human mesenchymal stem cells possess the capacity for self-renewal and proliferation and are crucial for regenerative medicine. researchgate.net A study involving the synthesis of N-arylhydrazone derivatives of orotic acid found that some of these analogs exhibited a moderate to strong positive effect on the proliferation rate of hMSCs. researchgate.net Conversely, other research has observed that orotic acid levels significantly increase during the replicative senescence of MSCs, a state of irreversible growth arrest. sdu.dk This suggests that the impact of orotic acid on hMSC proliferation may be complex and dependent on the specific derivative and cellular context. researchgate.netsdu.dk

Table 1: Summary of Effects on Cellular Growth and Proliferation

| Mechanism | Cell/Model System | Key Finding | Reference(s) |

| Cell Cycle Modulation | SK-Hep1 hepatocellular carcinoma cells | Promotes progression to S and G2/M phases via mTORC1 activation. | nih.gov |

| Apoptosis Inhibition | SK-Hep1 hepatocellular carcinoma cells | Decreases starvation-induced apoptosis via AMPK/mTORC1 pathway. | chemsrc.comglpbio.comnih.gov |

| Apoptosis Inhibition | Diabetic mouse model (db/db) | Protects pancreatic β-cells by inactivating p53. | nih.gov |

| hMSC Proliferation | Human mesenchymal stem cells (hMSCs) | Synthetic derivatives of orotic acid stimulated hMSC proliferation. | researchgate.net |

| hMSC Senescence | Human mesenchymal stem cells (hMSCs) | Orotic acid levels increase during replicative senescence. | sdu.dk |

Gene Expression and Transcriptional Regulation

Orotic acid is not merely a metabolic intermediate but also appears to function as a regulatory molecule, capable of influencing gene transcription in a variety of organisms. researchgate.net Its effects are noted in the direct regulation of the pyrimidine biosynthetic pathway itself and extend to other critical metabolic pathways, such as those controlled by SREBP transcription factors. researchgate.netnih.govresearchgate.net

Impact on Pyrimidine Biosynthetic Pathway Enzymes Transcription

The regulation of the pyrimidine de novo synthesis pathway involves feedback mechanisms at both the enzymatic and transcriptional levels. researchgate.net Research in yeast has shown that metabolic intermediates, specifically orotic acid and dihydroorotate (B8406146), can play a direct role in regulating the transcription of pathway enzymes. researchgate.net These intermediates can act as cofactors for transcriptional activators. researchgate.net For instance, the transcription factor Ppr1 in yeast requires an intermediate like orotic acid to stimulate the transcription of the URA1 (dihydroorotate dehydrogenase) and URA3 (orotidine-5'-phosphate decarboxylase) genes. researchgate.net This mechanism directly links the concentration of the pathway's intermediates to the synthesis of the enzymes responsible for their metabolism, allowing the cell to modulate pyrimidine production based on flux through the pathway. researchgate.net

Regulation of SREBP-Responsive Genes

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in lipid and cholesterol synthesis. frontiersin.orgscienceopen.com Studies have established a clear link between orotic acid and the SREBP signaling pathway. glpbio.comnih.gov In vivo research using rat models demonstrated that a diet supplemented with 1% orotic acid led to a decrease in the phosphorylation of AMPK. chemsrc.comnih.gov This change was accompanied by an increase in the maturation of SREBP-1 and a corresponding increase in the expression of SREBP-responsive genes in the liver. chemsrc.comglpbio.comnih.gov This SREBP-1 activation is a key mechanism behind orotic acid-induced hepatic lipogenesis. nih.gov The genes regulated by SREBP-1 primarily involve fatty acid synthesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). scienceopen.com

Table 2: Summary of Effects on Gene Expression and Transcriptional Regulation

| Regulatory Target | Mechanism | Affected Genes/Enzymes | Reference(s) |

| Pyrimidine Biosynthesis | Acts as a cofactor for transcription factors (e.g., Ppr1 in yeast). | Upregulates expression of pathway enzymes like DHO dehydrogenase and OMP decarboxylase. | researchgate.net |

| SREBP-Responsive Genes | Induces activation/maturation of SREBP-1 via AMPK inhibition. | Upregulates expression of genes involved in fatty acid synthesis (e.g., ACC, FAS). | chemsrc.comglpbio.comnih.gov |

Differential Gene Expression Profiles

Orotic acid administration has been shown to induce notable changes in gene expression profiles, particularly in hepatic tissues. maayanlab.cloud Studies involving the analysis of gene expression in rats fed a diet containing orotic acid have identified a series of differentially expressed genes (DEGs). maayanlab.cloudmaayanlab.cloud This suggests that orotic acid can act as a regulator of gene transcription, influencing metabolic and stress-signaling pathways. researchgate.net

Further research has highlighted that genes associated with pyrimidine metabolism are particularly responsive to changes in metabolic states, with orotic acid being a key intermediate in this process. biorxiv.org In conditions of metabolic stress, such as certain urea (B33335) cycle disorders like argininosuccinic aciduria, significant alterations in gene expression are observed, correlating with changes in orotic acid levels. nih.gov For instance, analysis of liver tissue in models of these disorders revealed thousands of genes being significantly up- or down-regulated. nih.gov While a complete profile specific to orotic acid butyl ester is not detailed, the effects of the parent compound point towards a significant impact on the transcriptome, especially concerning metabolic and proliferative pathways.

Table 1: Observed Effects of Orotic Acid on Gene Expression

| Context | Observation | Implicated Pathways | Reference(s) |

|---|---|---|---|

| Orotic Acid Diet in Rats | Identification of differentially expressed genes in the liver. | General Metabolism, Cell Cycle, Stress Signaling | maayanlab.cloudmaayanlab.cloudresearchgate.net |

| Metabolic Stress (Cavefish) | Genes in pyrimidine-related pathways are highly responsive. | Pyrimidine Metabolism | biorxiv.org |

Signal Transduction Pathway Modulation

AMPK/mTORC1 Pathway Interactions

Orotic acid directly modulates the interconnected AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways. researchgate.netjst.go.jp This interaction is crucial as AMPK and mTORC1 are counter-regulatory kinases that balance cellular metabolism, with AMPK governing catabolism and mTORC1 controlling anabolism. nih.gov

Research findings indicate that orotic acid inhibits the phosphorylation of AMPK, which suppresses its kinase activity. researchgate.netjst.go.jp Since AMPK functions as a negative regulator of mTORC1, this inhibition by orotic acid leads to the activation of mTORC1. researchgate.netjst.go.jpnih.gov This cascade has been observed in hepatocellular carcinoma cells, where orotic acid-induced mTORC1 activation promotes cell proliferation and reduces starvation-induced apoptosis. researchgate.netjst.go.jp The effects of orotic acid on mTORC1 activation can be completely reversed by rapamycin, an mTORC1 inhibitor. researchgate.netjst.go.jp Furthermore, activating AMPK through other means can rescue the effects of orotic acid, confirming the mechanism of action. researchgate.netjst.go.jp This antagonistic relationship demonstrates a key mechanism by which orotic acid can influence cell growth and survival. nih.gov

Table 2: Modulation of the AMPK/mTORC1 Pathway by Orotic Acid

| Target Protein | Effect of Orotic Acid | Downstream Consequence | Cellular Outcome | Reference(s) |

|---|---|---|---|---|

| AMPK | Inhibition of phosphorylation (inactivation) | mTORC1 is relieved from suppression. | Pro-growth signaling | researchgate.netjst.go.jp |

Endothelial Dysfunction and Nitric Oxide Production

Orotic acid contributes to endothelial dysfunction by impairing the synthesis of nitric oxide (NO), a critical molecule for maintaining vascular homeostasis. nih.govresearchgate.netjst.go.jp Studies have demonstrated that orotic acid inhibits NO production in human umbilical vein endothelial cells (HUVECs) that would normally be stimulated by agents like insulin (B600854) or metformin. nih.govresearchgate.net

Table 3: Effects of Orotic Acid on Endothelial Function

| Molecule/Process | Effect of Orotic Acid | Upstream Mechanism | Physiological Consequence | Reference(s) |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibited | Reduced eNOS phosphorylation. | Endothelial dysfunction, vasoconstriction. | nih.govresearchgate.netjst.go.jp |

| eNOS Phosphorylation (Ser1177) | Decreased | Impairment of PI3K/Akt and AMPK signaling. | Reduced eNOS enzymatic activity. | nih.govoup.com |

Pharmacological and Biological Research Applications

Investigation in Pyrimidine (B1678525) Metabolism Disorders

Disorders of pyrimidine metabolism can lead to the accumulation of intermediates like orotic acid, resulting in conditions such as orotic aciduria. hmdb.camsdmanuals.com This condition is often associated with megaloblastic anemia and can have neurological and cardiac manifestations. hmdb.camsdmanuals.com Orotic aciduria can be an indicator of inherited deficiencies in enzymes of the pyrimidine de novo synthesis pathway or the urea (B33335) cycle. researchgate.net

Research has explored the use of orotic acid derivatives to improve bioavailability. researchgate.net While direct research on orotic acid butyl ester in treating these specific disorders is not extensively documented in the provided results, the foundational knowledge of orotic acid's role is crucial. For instance, hereditary orotic aciduria, caused by a deficiency in UMP synthase, leads to an accumulation of orotic acid. mhmedical.com The study of orotic acid and its esters can, therefore, contribute to understanding the pathophysiology of these disorders and developing potential therapeutic strategies. ontosight.ai The derivatization of orotic acid into esters, such as the butyl ester, is a strategy that has been considered to enhance its biological properties. researchgate.netresearchgate.net

Table 1: Orotic Acid and Pyrimidine Metabolism Disorders

| Disorder | Key Metabolic Feature | Associated Clinical Manifestations |

|---|---|---|

| Hereditary Orotic Aciduria | Accumulation of orotic acid due to UMP synthase deficiency. hmdb.camhmedical.com | Megaloblastic anemia, orotic acid crystalluria, failure to thrive, immunodeficiency. hmdb.camsdmanuals.comresearchgate.net |

| Urea Cycle Defects | Increased excretion of orotic acid. researchgate.net | Hyperammonemia, neurological symptoms. researchgate.net |

Neurobiological Research Applications

The potential neurological effects of orotic acid and its derivatives have been a subject of scientific inquiry.

Research has indicated that orotic acid and its ethyl ester derivative, YM-39558, may possess neuroprotective properties. nih.gov Studies on gerbils with transient forebrain ischemia have shown that YM-39558 can significantly reduce neuronal damage. nih.gov The data suggests that this ethyl ester has high permeability across the blood-brain barrier and is hydrolyzed to orotic acid, the active substance, within the brain. nih.gov For a neuroprotective effect to be observed, it was suggested that a certain concentration of orotic acid needed to be maintained in the cerebrospinal fluid. nih.gov Orotic acid itself has demonstrated neuroprotective effects against ischemic neuronal damage in gerbils. researchgate.net

While direct studies on this compound and learning behavior are not detailed in the provided search results, research on orotic acid itself has suggested potential benefits in improving learning behavior in adult rats. lookchem.com This line of investigation into orotate's cognitive effects provides a rationale for exploring the potential of its ester derivatives, like the butyl ester, in similar contexts.

Table 2: Neurobiological Research Findings for Orotic Acid and its Ethyl Ester

| Compound | Animal Model | Research Focus | Key Finding |

|---|---|---|---|

| Orotic acid ethylester (YM-39558) | Gerbil (forebrain ischemia) | Neuroprotection | Significantly reduced neuronal damage after ischemia. nih.gov |

| Orotic acid | Gerbil (global ischemia) | Neuroprotection | Showed neuroprotective effects when administered before or after ischemia. researchgate.net |

| Orotic acid | Adult rats | Learning and Memory | Postnatal treatment showed effects on learning and memory. lookchem.com |

Cardiovascular System Research

The influence of orotic acid and its derivatives on the cardiovascular system has been another area of active investigation.

Orotic acid has been shown to improve the function of hearts that have recently experienced an infarct and are then subjected to global ischemia. nih.gov The proposed mechanism involves orotic acid acting on the liver to increase the availability of plasma uridine (B1682114) and cytidine. nih.gov Uridine, in turn, may enhance myocardial ATP production. nih.gov In infarcted hearts, orotic acid treatment was found to prevent the reduction of pre-ischemic ATP and total adenine (B156593) nucleotide levels. nih.gov This suggests that orotic acid treatment can improve the tolerance of infarcted hearts to global ischemia by preserving energy stores in the surviving myocardium. nih.gov

Research has uncovered a link between orotic acid and hypertension. nih.gov Studies have shown that orotic acid can induce endothelial dysfunction by impairing nitric oxide (NO) production, which is crucial for vasodilation. nih.govaopwiki.org Experimental induction of orotic aciduria in rats led to insulin (B600854) resistance and hypertension. nih.gov Orotic acid was found to increase the plasma concentration of endothelin-1, a potent vasoconstrictor, and inhibit insulin-induced vasodilation. nih.gov These findings suggest that elevated levels of orotic acid contribute to the development of hypertension by promoting vascular and systemic insulin resistance. nih.gov This area of research highlights the importance of understanding the vascular effects of orotates, including potential implications for derivatives like this compound.

Table 3: Cardiovascular Research Findings for Orotic Acid

| Research Area | Animal Model/System | Key Findings |

|---|---|---|

| Cardiac Function | Rat (infarcted heart) | Improved functional recovery after global ischemia; prevented depletion of ATP and total adenine nucleotides. nih.gov |

| Hypertension | Rat (experimental orotic aciduria) | Induced hypertension and insulin resistance; increased plasma endothelin-1; inhibited insulin-induced vasodilation. nih.gov |

| Endothelial Function | Human umbilical vein endothelial cells | Inhibited insulin- and metformin-stimulated nitric oxide (NO) production and eNOS phosphorylation. nih.gov |

Oncological Research Contexts

The study of orotic acid and its derivatives, including its esters, has uncovered complex roles in the context of cancer research. These compounds have been investigated for both their potential to promote carcinogenesis under certain conditions and for the antitumor activities of their analogues.

Orotic acid, the parent compound of this compound, has been identified as a significant promoter of liver carcinogenesis in experimental models. nih.gov Research indicates that orotic acid does not typically act as a carcinogen on its own but rather promotes the development of cancer from cells previously initiated by a carcinogen. nih.govgrantome.com Studies in rats initiated with carcinogens like 1,2-dimethylhydrazine (B38074) showed that a diet containing 1% orotic acid led to a 100% incidence of hepatocellular carcinoma over a 13-month period. nih.gov

The mechanism behind this promotional effect is distinct from many other tumor promoters. psu.edu It is hypothesized that orotic acid exerts its influence by creating an imbalance in the cellular nucleotide pools. nih.govgrantome.com Specifically, dietary orotic acid can lead to an increase in uridine nucleotides and a decrease in adenine nucleotides. nih.gov This imbalance is thought to contribute to DNA damage, a key step in the progression of cancer. nih.govcnjournals.com Evidence supporting this includes findings that feeding rats a 1% orotic acid diet for 10 weeks resulted in detectable liver DNA damage. nih.gov This selective growth stimulation of carcinogen-altered hepatocytes appears to be a crucial aspect of its promotional activity. nih.gov

While orotic acid itself can promote liver cancer, numerous analogues and derivatives of orotic acid have been synthesized and investigated for their potential antitumor properties. researchgate.net The rationale is partly based on orotic acid's role as a precursor in nucleic acid biosynthesis, a pathway often targeted in cancer therapy. koreascience.krpsu.edu

One area of research involves the synthesis of isatin (B1672199) derivatives from orotic acid hydrazide, which itself is prepared from this compound. koreascience.kr Certain isatin-orotic acid hydrazide compounds have demonstrated cytotoxicity against cancer cell lines. koreascience.kr For instance, research has identified specific derivatives that show activity against HeLa cells at concentrations of 10 µg/ml. koreascience.kr

Table 1: Cytotoxicity of Selected Isatin-Orotic Acid Hydrazide Analogues Against HeLa Cells

| Compound | Activity at 10 µg/ml |

| Isatin-orotic Acid Hydrazide (IV) | Cytotoxic |

| N-Morpholinomethylisatin-orotic Acid Hydrazide (VI) | Cytotoxic |

| N-Piperidinomethylisatin-orotic Acid Hydrazide (VII) | Cytotoxic |

Data sourced from a study on the activities of isatin derivatives. koreascience.kr

Interest in this area is also driven by the known anticancer properties of other pyrimidine antagonists, such as 5-fluorouracil, which interfere with nucleotide synthesis pathways. psu.edunih.gov The development of novel orotic acid analogues continues to be a strategy in the search for new anticancer agents. researchgate.net

Immunological and Inflammatory Pathway Research

Research into the esters of various organic acids suggests that esterification can modulate biological activity, including effects on inflammatory pathways. While direct research on this compound's role in immunology is limited, studies on other butyl esters provide relevant insights. For example, Baicalin butyl ester has been shown to possess significant anti-inflammatory activity, which is more potent than its parent compound, baicalin. frontiersin.org This enhanced effect is attributed to better lipid solubility and consequently higher accumulation within cells. frontiersin.org The mechanism of action for Baicalin butyl ester's anti-inflammatory effect has been linked to the PI3K-AKT signaling pathway. frontiersin.org

Furthermore, certain pyrimidine derivatives have been developed as inhibitors of Janus kinase (JAK), a family of enzymes crucial in signaling pathways that mediate inflammatory and immune responses. google.com These inhibitors are being explored for the treatment of inflammatory conditions, highlighting the potential of this class of compounds in immunological research. google.com The study of urinary organic acids in patients with autoimmune diseases has also included orotic acid as a measured metabolite, although its direct role in disease prediction was not established as significant in one study. nih.gov

Antimicrobial Activities of Derivatives

Derivatives of orotic acid have demonstrated notable antimicrobial activities. researchgate.net Synthetic modifications to the orotic acid structure have yielded compounds with activity against various bacteria and fungi. koreascience.kr

Specifically, N-Mannich base derivatives of isatin, synthesized using orotic acid hydrazide, have shown antibacterial properties. koreascience.kr The antimicrobial activity of ester derivatives has also been noted in other classes of compounds. Studies on sophorolipids found that an SL-butyl ester derivative exhibited the best antimicrobial activity and selectivity against Gram-positive bacteria among the tested series. semanticscholar.org Similarly, butyl dihydrocaffeate has shown noteworthy antifungal activity against Rhizopus oryzae. mdpi.com

Research on isatin derivatives of orotic acid has identified specific compounds with activity against particular microbial strains, as detailed in the table below. koreascience.kr

Table 2: Antimicrobial Activity of Selected Orotic Acid Derivatives

| Derivative Compound | Target Microorganism | Activity |

| N-Piperidinomethyl isatin-(N-cyclohexyl) thiosemicarbazone (I) | Staphylococcus aureus | Active at 10µ g/disk |

| N-Morpholinomethylisatinthiosemicarbazone (III) | Staphylococcus aureus | Active |

| N-Morpholinomethylisatinthiosemicarbazone (III) | Penicillium chrysogenum | Active |

| Isatin thiocarbohydrazone (VIII) | Escherichia coli | Active |

| Isatin thiocarbohydrazone (VIII) | Penicillium chrysogenum | Active |

Data sourced from a study on the synthesis and activities of isatin derivatives. koreascience.kr

This line of research is prompted by the known pharmacological properties of related structures like N-Mannich bases and thiosemicarbazones, which have been reported to possess antibacterial activity. koreascience.kr The synthesis of these derivatives often begins with this compound to produce the necessary orotic acid hydrazide intermediate. koreascience.kr

Analytical Methodologies for Biological Detection and Quantification

Derivatization Strategies for Enhanced Analysis

Derivatization is a key step in the analysis of orotic acid, particularly for gas chromatography-mass spectrometry (GC-MS). metbio.net This process chemically modifies the analyte to improve its analytical characteristics, such as volatility and thermal stability, and to enhance detection sensitivity. researchgate.net

The conversion of orotic acid to its butyl ester is a widely employed derivatization strategy. nih.govhkcpath.org This process, known as butylation, involves the reaction of the carboxylic acid group of orotic acid with butanol in the presence of an acid catalyst, typically hydrochloric acid. nih.govhkcpath.org The resulting orotic acid butyl ester is more volatile and less polar than the parent compound, making it amenable to GC-MS analysis. nih.govnih.gov

In mass spectrometry, the butyl ester derivative of orotic acid exhibits characteristic fragmentation patterns that are advantageous for its identification and quantification. nih.gov For instance, in the analysis of carnitines and acylcarnitines, butyl-ester derivatization is known to enhance the formation of positively-charged ions and allows for the mass separation of isobaric compounds. hkcpath.org Similarly, for other carboxylic acids, butyl ester derivatives have been shown to produce distinct mass spectra useful for their identification. nih.gov

A study on the GC-MS analysis of organic acids utilized in-situ butylation where the derivatization to butyl esters occurred in the injection port of the GC-MS system. nih.gov This method demonstrated good linearity and precision with low limits of detection and quantification. nih.gov Another approach involves a two-step derivatization where silylation of the carboxylic functional groups is followed by trifluoroacyl derivatization of amino groups, a method that has proven effective for various metabolic disorders. nih.gov

Besides butylation, other derivatization techniques for orotic acid include the formation of trimethylsilyl (B98337) (TMS) and permethylated derivatives. researchgate.netnih.gov

Trimethylsilyl (TMS) Derivatives: Silylation is a common derivatization method in metabolite profiling that generates stable, more volatile, and less polar derivatives. thermofisher.com For orotic acid, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing trimethylchlorosilane (TMCS) converts it into its TMS derivative. nih.govpsu.edu This allows for its analysis by GC-MS. psu.edu The Human Metabolome Database provides mass spectrometry data for the 3-TMS derivative of orotic acid. hmdb.ca Automated online derivatization protocols for TMS derivatization have been developed to improve reproducibility and decrease the breakdown of unstable derivatives. thermofisher.com

Permethylated Derivatives: Permethylation is another strategy used for the derivatization of orotic acid. nih.gov This involves the replacement of all active hydrogens with methyl groups. While less common than silylation or butylation for orotic acid analysis, it has been explored as a potential derivatization method. researchgate.netnih.gov

Chromatographic Techniques for this compound

Chromatographic techniques are central to separating this compound from other components in a biological sample before its detection by a mass spectrometer.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase of the column. metbio.net The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. metbio.net

The analysis of orotic acid by GC-MS typically requires a prior derivatization step to its butyl ester or TMS derivative to increase its volatility. researchgate.netnih.govpsu.edu Studies have demonstrated the successful use of GC-MS for the determination of various orotic acid derivatives in urine samples. nih.govresearchgate.net For example, the analysis of the methyl ester derivative of orotic acid by GC-MS has been reported. researchgate.net Furthermore, GC-MS has been used to analyze butyl esters of other short-chain fatty acids, providing valuable mass spectral data for their identification. nih.gov

A method involving stable isotope dilution with 1,3-[15N2]-orotic acid followed by GC-MS analysis has been described for the quantification of orotic acid from dried filter-paper urine samples. psu.edu This method is sensitive enough to be used with common solvent extraction techniques. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific technique used for the analysis of orotic acid. nih.govnih.gov A key advantage of LC-MS/MS is that it can often analyze compounds without the need for derivatization, which simplifies sample preparation. hkcpath.orgnih.gov

In LC-MS/MS, the sample is first separated by liquid chromatography, and then the analyte of interest is detected by a tandem mass spectrometer. nih.gov This technique has been successfully applied to the quantification of orotic acid in various biological matrices, including urine, plasma, and dried blood spots. nih.govnih.govresearchgate.net

Several high-throughput LC-MS/MS methods have been developed for the rapid analysis of orotic acid in urine. nih.govresearchgate.net These methods often involve a simple dilution of the sample followed by direct injection into the LC-MS/MS system. nih.gov For instance, one method utilized hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry for the quantification of orotic acid. nih.govresearchgate.net While derivatization is not always necessary for LC-MS/MS, it can sometimes be used to enhance sensitivity and chromatographic separation. hkcpath.org For example, butyl ester derivatization has been employed in the LC-MS/MS analysis of other dicarboxylic acids to improve ionization and separate isobaric compounds. google.com

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest before instrumental analysis.

For the analysis of orotic acid from biological fluids like urine and plasma, various extraction techniques are employed. psu.eduunifi.it A common method involves liquid-liquid extraction. psu.edu In this procedure, the sample is acidified and then extracted with an organic solvent such as ethyl acetate. psu.edu The organic layer containing the orotic acid is then separated and evaporated to dryness. psu.edu

Solid-phase extraction (SPE) is another widely used technique for cleaning up samples. researchgate.netnih.gov Ion-exchange SPE has been successfully used to isolate orotic acid from urine before derivatization and GC-MS analysis. nih.govresearchgate.net

For dried blood spot (DBS) samples, the extraction is typically performed by punching out a small disc from the filter paper and extracting the analytes with a suitable solvent mixture, such as acetonitrile (B52724) and water. nih.gov This extract can then be directly analyzed by LC-MS/MS. nih.gov

The stability of orotic acid in samples during storage is an important consideration. Studies have shown that orotic acid in urine samples is stable for extended periods when stored at -20°C and -80°C. nih.gov

| Parameter | GC-MS | LC-MS/MS |

| Derivatization | Generally required (e.g., butylation, silylation) researchgate.netnih.govpsu.edu | Often not required, but can be used for enhancement hkcpath.orgnih.gov |

| Sample Throughput | Can be lower due to derivatization steps | Often higher, especially with direct injection methods nih.govresearchgate.net |

| Sensitivity | High, especially with selected ion monitoring (SIM) nih.govresearchgate.net | Very high, particularly with selected reaction monitoring (SRM) nih.govresearchgate.net |

| Common Matrices | Urine nih.govpsu.eduresearchgate.net | Urine, plasma, dried blood spots nih.govnih.govresearchgate.net |

Ion-Exchange Solid-Phase Extractionsigmaaldrich.com

Ion-exchange solid-phase extraction (SPE) is a chromatographic technique used to separate and purify analytes from a complex matrix based on their charge. For a weak acid like orotic acid, an anion exchange sorbent is typically employed. lcms.czbiotage.com The process leverages the electrostatic attraction between the charged analyte and the charged functional groups on the SPE sorbent. sigmaaldrich.com

The fundamental steps of ion-exchange SPE for isolating orotic acid are as follows:

Sorbent Conditioning: The SPE cartridge, containing a stationary phase with positively charged functional groups (anion exchanger), is first conditioned with a solvent to activate the sorbent.

Sample Loading: The biological sample (e.g., urine) is pre-treated to adjust the pH to a level where the orotic acid molecule is deprotonated and thus carries a negative charge. A common rule is to adjust the sample pH to be at least two units above the pKa of the analyte to ensure it is fully ionized. biotage.com The sample is then passed through the cartridge, and the anionic orotate (B1227488) is retained on the positively charged sorbent. lcms.cz

Washing: The cartridge is washed with a solution designed to remove unretained, neutral, or similarly charged interfering compounds from the matrix while the analyte of interest remains bound to the sorbent.

Elution: To elute the retained orotic acid, a solvent is passed through the cartridge that neutralizes the charge on the analyte. This is typically achieved by lowering the pH of the elution solvent to at least two units below the pKa of orotic acid. biotage.com In its neutral state, the orotic acid no longer binds to the ion-exchange sorbent and is washed off the column, ready for subsequent analysis. lcms.cz

This cleanup step is crucial for reducing matrix effects and improving the sensitivity and specificity of the subsequent quantification, often performed by gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Dried Blood Spot Analysis for Newborn Screeningbiotage.com

Dried blood spot (DBS) analysis is a cornerstone of newborn screening (NBS) programs worldwide, allowing for high-throughput testing for a variety of congenital disorders from a minimally invasive sample. nih.govresearchgate.net The analysis of orotic acid from DBS is particularly important for the detection of ornithine transcarbamylase (OTC) deficiency, a urea (B33335) cycle disorder. nih.govresearchgate.net

The analytical workflow typically involves flow-injection analysis tandem mass spectrometry (FIA-MS/MS). researchgate.net In many methods, amino acids, acylcarnitines, and orotic acid are derivatized to their butyl esters. nih.gov This butylation step improves their ionization efficiency and analytical performance in the mass spectrometer. nih.govresearchgate.net

A typical procedure for DBS analysis is as follows:

A small punch, typically 3mm in diameter, is taken from the dried blood spot on the filter paper card. nih.gov

The analytes are extracted from the punch using a solvent, commonly methanol, which contains stable-isotope labeled internal standards for accurate quantification. researchgate.netnih.gov

The extracted analytes are then subjected to a derivatization reaction to form butyl esters. nih.gov

The derivatized sample is injected into the MS/MS system for quantification. This high-throughput method allows for the analysis of a sample in under two minutes. researchgate.net

The combined measurement of orotic acid and other markers like citrulline in DBS samples enhances the sensitivity and specificity of screening for urea cycle disorders, allowing for earlier diagnosis and intervention. nih.gov

Method Validation and Performance Characteristics (e.g., Sensitivity, Linearity, Recovery)biotage.comsigmaaldrich.com

Method validation is a critical process that ensures an analytical method is reliable, accurate, and reproducible for its intended purpose. Key performance characteristics include sensitivity (limits of detection and quantification), linearity, accuracy, precision, and recovery.

Recovery: Recovery studies assess the efficiency of the extraction process. For the analysis of orotic acid from dried blood spots, methods have demonstrated extraction recoveries between 75% and 85%. researchgate.net In another study focused on urinary orotic acid, recoveries using an ion-exchange SPE cleanup ranged from 93.7% to 110.6%. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A validated gas chromatography method for fatty acid butyl esters showed excellent linearity (R² > 0.9964) over a concentration range of 20-700 mg/L. nih.gov For orotic acid analysis specifically, one GC/MS method was linear across a wide range of 3.4 to 2503.4 µmol/L, covering both physiological and pathological concentrations. researchgate.net Another RP-HPLC method for orotic acid was linear over a range of 10–70 µg/ml with a correlation coefficient of 0.999. ijpsr.com

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The table below summarizes performance characteristics from various validated methods for orotic acid and related butyl ester analyses.

Table 1: Method Validation and Performance Characteristics

| Parameter | Analyte/Method | Matrix | Value | Reference |

|---|---|---|---|---|

| Recovery | Orotic Acid | Dried Blood Spot | 75-85% | researchgate.net |

| Orotic Acid (as methyl ester) | Urine | 93.7-110.6% | researchgate.net | |

| Linearity (Range) | Fatty Acid Butyl Esters | Dairy Products | 20-700 mg/L | nih.gov |

| Orotic Acid (as methyl ester) | Urine | 3.4-2503.4 µmol/L | researchgate.net | |

| Orotic Acid | Capsule Formulation | 10-70 µg/ml | ijpsr.com | |

| Linearity (R²) | Fatty Acid Butyl Esters | Dairy Products | > 0.9964 | nih.gov |

| Orotic Acid | Capsule Formulation | 0.999 | ijpsr.com | |

| Limit of Detection (LOD) | Fatty Acid Butyl Esters | Dairy Products | 5-8 mg/L | nih.gov |

| Orotic Acid (as methyl ester) | Urine | 0.28 µmol/L | researchgate.net |

| Limit of Quantification (LOQ) | Fatty Acid Butyl Esters | Dairy Products | 15-20 mg/L | nih.gov |

These validation data confirm that the analytical methods for orotic acid, including those that create the butyl ester derivative, are robust, sensitive, and suitable for clinical and research applications.

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Orotic acid |

| This compound |

| Citrulline |

| Methanol |

| Acetylchloride |

| Diazomethane (B1218177) |

| 4-trifluoromethylbenzamidoxime (4-TFMBAO) |

| Acetonitrile |

| Sulfonic acid |

Structure Activity Relationship Sar Studies of Orotic Acid Butyl Ester and Its Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of orotic acid butyl ester and its analogues is intrinsically linked to their molecular architecture. The core pyrimidine-2,4-dione structure, the carboxyl group at the 6-position, and the nature of the ester group are all critical determinants of how these compounds interact with biological targets.

The pyrimidine (B1678525) ring itself is a vital pharmacophore, capable of engaging in various non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. The two keto groups and the two nitrogen atoms within the ring can act as hydrogen bond acceptors and donors, respectively, facilitating specific recognition at receptor binding sites.

The carboxyl group at the 6-position, when esterified, significantly alters the molecule's physicochemical properties. The butyl ester group, in particular, increases the lipophilicity of the orotic acid scaffold compared to the parent acid. This enhanced lipophilicity can influence the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and cellular uptake. The length and branching of the alkyl chain of the ester are critical. While a butyl group may confer optimal lipophilicity for a particular target, shorter (e.g., methyl, ethyl) or longer (e.g., pentyl, hexyl) chains can lead to variations in activity.

Furthermore, substitutions on the pyrimidine ring itself can profoundly impact biological activity. For instance, the introduction of substituents at the N1 or N3 positions can alter the hydrogen bonding capacity and steric profile of the molecule. Similarly, modifications at the 5-position of the ring can introduce new interaction points or modulate the electronic properties of the entire molecule. Studies on N-arylhydrazone derivatives of orotic acid have shown that even complex modifications can lead to analogues with significant effects, such as influencing stem cell proliferation, highlighting the importance of the substituent's nature and position. researchgate.net

Correlating Substituent Modifications with Pharmacological Effects

Systematic modifications of the this compound structure allow for the establishment of clear correlations between specific structural changes and their resulting pharmacological effects. These studies are essential for optimizing lead compounds and designing new analogues with improved potency and selectivity.

Ester Chain Modification: The length and nature of the ester group are primary targets for modification. Increasing the alkyl chain length from methyl to butyl generally increases lipophilicity, which can enhance cell permeability and, consequently, biological activity up to a certain point. However, excessively long chains may lead to decreased aqueous solubility and steric hindrance at the binding site, resulting in diminished activity. The introduction of branching or unsaturation in the ester chain can also fine-tune the molecule's properties.

Pyrimidine Ring Substitution: Modifications on the pyrimidine ring offer another avenue for SAR exploration. For example, the synthesis of 2-alkylthioorotic acid esters introduces a sulfur-linked alkyl group at the 2-position. researchgate.net The nature of this alkyl group can influence the electronic distribution within the pyrimidine ring and provide additional hydrophobic interactions with the target protein.

N-Substitution: The introduction of substituents at the N1 and N3 positions of the pyrimidine ring can significantly impact pharmacological effects. N-alkylation or N-arylation can alter the molecule's hydrogen bonding capabilities and introduce steric bulk, which can either enhance or disrupt binding to a biological target.

The following table summarizes the general trends observed when modifying the structure of orotic acid esters:

| Modification Site | Substituent Change | General Effect on Physicochemical Properties | Potential Impact on Pharmacological Activity |

| Carboxyl Group (Ester) | Increase in alkyl chain length | Increased lipophilicity, decreased water solubility | May enhance cell permeability and activity up to an optimal length; very long chains may decrease activity due to poor solubility or steric clash. |

| Introduction of branching in alkyl chain | Increased steric bulk | May improve selectivity for a specific target or decrease activity due to steric hindrance. | |

| Introduction of polar groups (e.g., hydroxyl, ether) | Increased hydrophilicity | May improve water solubility but could decrease cell permeability. | |

| Pyrimidine Ring (Position 2) | Substitution with alkylthio groups | Increased lipophilicity and altered electronic properties | Can provide additional binding interactions and modulate the overall activity profile. |

| Pyrimidine Ring (N1/N3) | N-alkylation or N-arylation | Loss of hydrogen bond donor capability, increased steric bulk | Can significantly alter binding affinity and selectivity depending on the target's binding pocket. |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods play an indispensable role in modern SAR studies by providing insights into the molecular interactions that govern biological activity and by predicting the activity of novel compounds.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand (in this case, this compound or its analogues) when bound to a specific protein target. By simulating the binding process, molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding site. For instance, docking studies on other butyl esters have successfully elucidated their binding modes within enzyme active sites, providing a rationale for their observed biological activities. nih.gov Similar studies on this compound analogues could reveal how different substituents influence binding affinity and orientation, thereby guiding the design of more potent inhibitors or agonists. The binding energy calculated from docking simulations can serve as a preliminary indicator of the compound's potential efficacy.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for a set of known active and inactive compounds. Statistical methods are then used to develop a predictive model. For pyrimidine derivatives, QSAR studies have been instrumental in identifying the key structural features that contribute to their biological effects. A QSAR model for orotic acid esters could predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

The general workflow for a computational SAR analysis of this compound analogues would involve:

Library Design: Creating a virtual library of this compound analogues with diverse substituents at various positions.

Descriptor Calculation: Calculating a wide range of 2D and 3D molecular descriptors for each analogue in the library.

Molecular Docking (if a target is known): Docking all analogues into the binding site of the target protein to predict binding modes and estimate binding affinities.

QSAR Model Development: Using the calculated descriptors and experimental (or predicted docking) activity data to build a statistically robust QSAR model.

Virtual Screening and Prioritization: Using the developed QSAR model and/or docking results to screen the virtual library and prioritize a smaller set of promising analogues for chemical synthesis and biological testing.

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the process of drug discovery and lead optimization for this class of compounds.

Toxicological Research and Metabolic Implications

Mechanisms of Orotic Acid-Induced Hepatotoxicity

Orotic acid administration has been linked to hepatotoxicity, primarily through the induction of fatty liver. nih.govpnas.org The accumulation of triglycerides in the liver is a key pathological change observed. pnas.org This occurs because orotic acid stimulates the synthesis of triacylglycerol by upregulating genes involved in fatty acid biosynthesis, while simultaneously inhibiting fatty acid β-oxidation and the secretion of very-low-density lipoprotein (VLDL). nih.gov The increased ammonia (B1221849) load from metabolic stress can exceed the capacity of the urea (B33335) cycle, leading to an elevation in orotic acid synthesis. nih.gov This process is considered a contributing factor to liver damage. nih.gov

The role of orotic acid in inducing lipid peroxidation and oxidative stress is a complex area of research with some conflicting findings. Several studies suggest that orotic acid promotes lipid peroxidation. ui.ac.idcambridge.org One mechanism proposed is that liver damage may result from an increase in superoxide (B77818) anions due to decreased activity of hepatic superoxide dismutase. nih.govresearchgate.net Research in rats has shown that a diet containing orotic acid can lead to a significant increase in the levels of conjugated dienes and protein carbonyls in the liver, which are markers of oxidative damage. nih.gov This is often accompanied by a decrease in the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px). ui.ac.idresearchgate.net The reduction in GSH-Px activity is linked to the increased formation of reactive free radicals and subsequent lipid peroxidative degradation of biomembranes. ui.ac.id

Conversely, other studies have not found evidence to support the hypothesis of a prooxidative activity of orotic acid. nih.gov In one study, treatment with orotic acid did not result in an increase in lipid peroxidation in vitro, nor did it enhance the generation of reactive oxygen. nih.gov Another study reported that levels of lipid peroxides and malondialdehyde were actually lower in the livers of animals treated with orotic acid compared to controls. scispace.com These discrepancies may be explained by differences in experimental design, such as the presence or absence of antioxidants like butylated hydroxytoluene (BHT) in the test system. nih.gov

| Parameter | Effect Observed | Source |

|---|---|---|

| Lipid Peroxidation (Conjugated Dienes) | Significant Increase | nih.gov |

| Protein Carbonyls | Significant Increase | nih.gov |

| Malondialdehyde (MDA) | Increased by 10% | ui.ac.idresearchgate.net |

| Glutathione Peroxidase (GSH-Px) Activity | Decreased by 50% | ui.ac.idresearchgate.net |

| Cu, Zn-Superoxide Dismutase Activity | Lowered | nih.gov |

| NADPH-mediated Lipid Peroxidation (in vitro) | No Increase | nih.gov |

Dietary administration of orotic acid has been shown to affect the activity of key liver function enzymes, indicating hepatocellular damage. Studies in rats have demonstrated that diets containing orotic acid lead to increased activities of serum ornithine carbamoyltransferase, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST). ui.ac.idnih.govresearchgate.net For instance, one study reported a 30% increase in ALT and a 25% increase in AST activities in rats fed an orotic acid-fortified diet. ui.ac.idresearchgate.net The elevation of these enzymes in the serum is a well-established indicator of liver cell injury. ui.ac.id